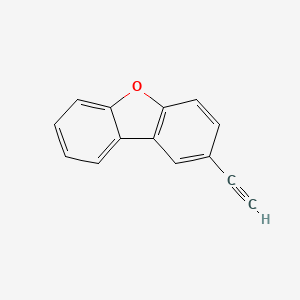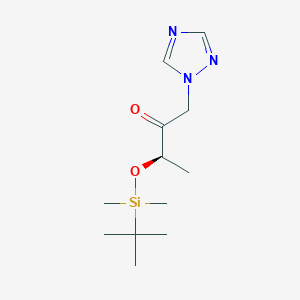
tert-butyl (Z)-pent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (Z)-pent-3-enoate: is an organic compound that features a tert-butyl ester group attached to a pent-3-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an appropriate solvent to achieve high yields .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of large-scale esterification reactors. The process may utilize continuous flow systems to enhance efficiency and yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also be employed to facilitate the reaction under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (Z)-pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino esters or alkoxy esters.
Aplicaciones Científicas De Investigación
tert-Butyl (Z)-pent-3-enoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which tert-butyl (Z)-pent-3-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with molecular targets. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- tert-Butyl acetate
- tert-Butyl propionate
- tert-Butyl butyrate
Comparison: tert-Butyl (Z)-pent-3-enoate is unique due to the presence of the pent-3-enoate moiety, which imparts distinct reactivity patterns compared to other tert-butyl esters. The Z-configuration of the double bond also influences the compound’s chemical behavior and interactions .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
tert-butyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5- |
Clave InChI |
DBRXZYVHEWAOFR-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C\CC(=O)OC(C)(C)C |
SMILES canónico |
CC=CCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



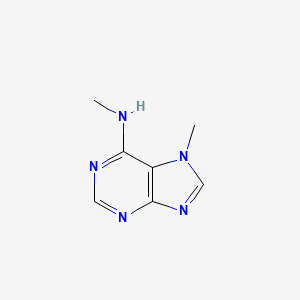
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
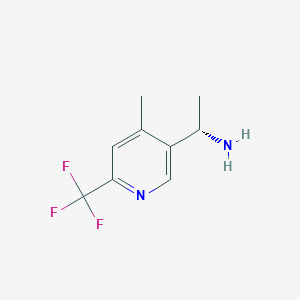
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
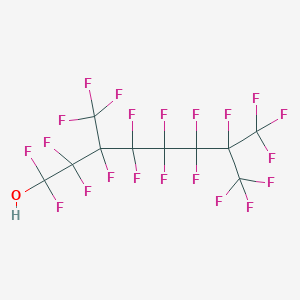
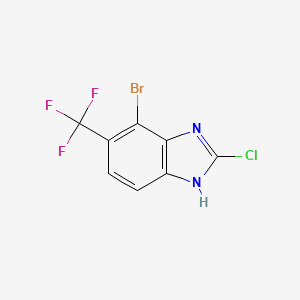
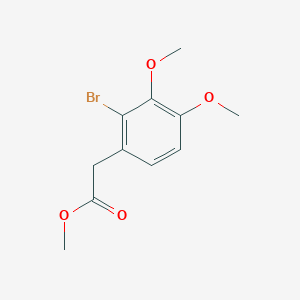
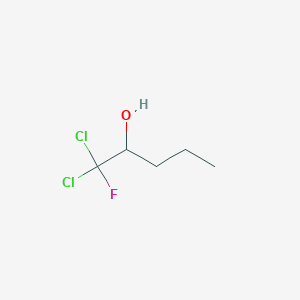

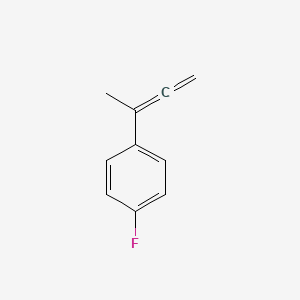
![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
